4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid
Description
Substituent Position and Electronic Effects
Compared to 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid , the methoxy group in the target compound introduces stronger electron-donating effects, altering reactivity. For instance, methoxy-substituted thiazoles exhibit enhanced stability toward electrophilic substitution but reduced nucleophilic aromatic substitution rates compared to methyl analogs.
Carboxylic Acid Positioning
In 1,3-thiazole-2-carboxylic acid , the carboxylic acid group at position 2 facilitates metal coordination through both nitrogen and oxygen atoms. By contrast, the 5-carboxylic acid group in 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid limits direct metal-thiazole ring interactions, favoring hydrogen bonding or π-stacking in supramolecular assemblies.
Biological Relevance
Structural analogs like 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide demonstrate potent anticancer activity (IC₅₀ = 1–10 nM). The presence of methoxy groups in such compounds enhances membrane permeability and target binding, suggesting similar potential for the methoxy-substituted target compound in drug design.
Table 1: Structural and Electronic Comparison of Thiazole Derivatives
Properties
IUPAC Name |
4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3S/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNFCDSGGIFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107271-27-0 | |
| Record name | 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid typically involves the bromination of 3-methoxy-1,2-thiazole-5-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Xanthine Oxidase Inhibition
Recent studies have explored the potential of thiazole derivatives, including 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid, as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. Compounds designed as structural analogues of febuxostat demonstrated promising inhibitory activities. For instance, derivatives with modifications showed IC50 values ranging from 3.6 to 9.9 μM, indicating their potential as therapeutic agents for conditions like gout and hyperuricemia .
Antioxidant Activity
In addition to enzyme inhibition, this compound has been evaluated for its antioxidant properties. Studies indicate that certain derivatives exhibit moderate free radical scavenging activities, which are crucial for mitigating oxidative stress-related diseases .
Agricultural Applications
Pesticidal Activity
The compound has also been investigated for its agricultural applications, particularly in pest control. Research indicates that thiazole derivatives can be formulated into pesticides due to their bactericidal and fungicidal properties. For example, compounds derived from thiazoles have shown effectiveness against various plant pathogens, including Botrytis cinerea and Phytophthora infestans, which are responsible for significant crop losses .
Plant Growth Regulation
Additionally, some studies suggest that thiazole derivatives can act as plant growth regulators, enhancing resistance to diseases and promoting healthy growth in agricultural settings. The incorporation of these compounds into agricultural practices could lead to more sustainable farming techniques by reducing reliance on traditional pesticides .
Case Studies
Several case studies have been conducted to evaluate the efficacy of 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid:
-
Case Study 1: Xanthine Oxidase Inhibition
A series of derivatives were synthesized and tested for xanthine oxidase inhibition. The most potent compounds showed significant binding affinity in molecular docking studies (PDB ID: 1N5X), suggesting effective interaction with the enzyme's active site . -
Case Study 2: Agricultural Application
Field trials demonstrated that thiazole derivatives significantly reduced the incidence of fungal infections in crops treated with these compounds compared to untreated controls. This highlights their potential as effective agricultural fungicides .
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, altering the activity of the target molecule. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Halogen Substitution: Bromo vs. Chloro
- 4-Chloro-3-hydroxy-1,2-thiazole-5-carboxylic acid (C₄H₂ClNO₃S): Replacing bromine with chlorine reduces molecular weight (222.00 g/mol) and slightly decreases steric bulk. ~4.5 for methoxy) .
- Isotianil (3,4-dichloro-1,2-thiazole-5-carboxylic acid amide, C₁₁H₅Cl₂N₃OS): The dichloro substitution and amide functionalization confer fungicidal activity, demonstrating how halogen positioning and functional groups dictate bioactivity .
Methoxy vs. Methyl Substituents
Positional Isomerism
- 5-Bromo-1,2-thiazole-4-carboxylic acid (C₄H₂BrNO₂S): Bromine at position 5 instead of 4 alters electron distribution, reducing electrophilicity at the thiazole ring. The CCS for [M+H]⁺ is 134.4 Ų (target compound) vs. 142.0 Ų (positional isomer), suggesting distinct conformational profiles .
Thiazole vs. Oxazole Analogs
- 4-Bromo-3-methoxy-1,2-oxazole-5-carboxylic acid (C₅H₄BrNO₄): Replacing sulfur with oxygen in the heterocycle reduces ring aromaticity and polarizability. The oxazole analog’s CCS values are 5–10% lower than thiazole derivatives due to smaller atomic radius of oxygen .
Aromatic Substitutions
- 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid (C₁₀H₆FNO₂S): The fluorophenyl group increases lipophilicity (logP ~2.1) and boiling point (319°C) compared to the target compound (predicted logP ~1.5) .
- 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid (C₁₀H₆ClNO₂S): The chlorophenyl substituent elevates CCS values (e.g., [M+H]⁺ CCS = 148.3 Ų vs. 134.4 Ų for the target compound), reflecting increased molecular surface area . This compound has 11 patents, highlighting its industrial relevance in contrast to the target compound .
Data Tables
Table 1: Structural and CCS Comparison
| Compound | Molecular Formula | Substituents | [M+H]⁺ CCS (Ų) | Key Applications |
|---|---|---|---|---|
| 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid | C₅H₄BrNO₃S | Br, OCH₃, COOH | 134.4 | Under investigation |
| 4-Chloro-3-hydroxy-1,2-thiazole-5-carboxylic acid | C₄H₂ClNO₃S | Cl, OH, COOH | 144.8* | Chelating agents |
| 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid | C₁₀H₆FNO₂S | F-C₆H₄, COOH | 142.0 | Drug discovery |
| Isotianil | C₁₁H₅Cl₂N₃OS | Cl, CONH-C₆H₄-CN | N/A | Agrochemicals (fungicide) |
*Estimated based on analogous compounds.
Table 2: Physicochemical Properties
| Compound | Boiling Point (°C) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid | N/A | 1.5 | ~10 (in DMSO) |
| 3-(4-Fluorophenyl)-1,2-thiazole-5-carboxylic acid | 319.0 | 2.1 | ~5 (in DMSO) |
| 3-Methoxy-1,2-thiazole-5-carboxylic acid | N/A | 0.8 | ~50 (in water) |
Biological Activity
4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound exhibits a unique structure that contributes to its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid is C6H6BrN O3S. Its specific substitution pattern imparts distinct chemical and biological properties that are crucial for its activity.
The biological activity of thiazole derivatives, including 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid, is primarily attributed to their interaction with various molecular targets:
- DNA Binding : Thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks.
- Enzyme Inhibition : These compounds may inhibit specific enzymes or modulate receptor activities, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 30 µg/mL |
| K. pneumoniae | 19 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid has been explored in several studies. The compound demonstrates significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | < 20 |
| A-431 (Skin Cancer) | < 10 |
The structure–activity relationship (SAR) studies indicate that the presence of bromine and methoxy groups enhances the compound's cytotoxicity .
Anti-inflammatory and Other Activities
In addition to its antimicrobial and anticancer properties, this thiazole derivative exhibits anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro, making it a candidate for further investigation in inflammatory disease models.
Case Studies
- Cytotoxicity against Human Tumor Cell Lines : In a study involving the NCI-60 human tumor cell line assay, 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid demonstrated broad-spectrum cytotoxicity with IC50 values ranging from 0.124 µM to 3.81 µM across different cancer types .
- Antimicrobial Efficacy : A comparative study showed that this compound had comparable inhibition zones against tested organisms when compared to standard antibiotics like ceftriaxone, indicating its potential as an effective antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-3-methoxy-1,2-thiazole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions involving brominated intermediates and methoxy-substituted heterocycles. For example, analogous bromo-methoxy heterocycles (e.g., 5-bromo-4-methoxythiophene-3-carboxylic acid) are synthesized through nucleophilic substitution or cyclization reactions under controlled temperatures (155–156°C) . Key steps include:
- Bromination of precursor thiazoles using N-bromosuccinimide (NBS) in polar aprotic solvents.
- Methoxy group introduction via alkylation with methyl iodide or dimethyl sulfate.
- Carboxylic acid functionality retention through protective group strategies (e.g., tert-butyl ester deprotection).
Q. How should researchers characterize this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., bromo and methoxy groups). For example, methoxy protons typically appear as singlets at ~3.8–4.0 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., CHBrNOS expected m/z ≈ 236.9).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray studies (as in triazole derivatives ) are recommended, with R-factors <0.05 for reliability.
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (similar to brominated triazoles ).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the bromo-methoxy substitution influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The bromo group acts as a leaving site for palladium-catalyzed aryl-aryl bonding. Optimize with Pd(PPh) (1–5 mol%) and KCO in toluene/water (3:1) at 80–100°C. Monitor reaction progress via TLC.
- Methoxy Stability : Methoxy groups are generally inert under basic conditions but may demethylate under strong acids (e.g., HBr/AcOH). Pre-test stability using -NMR .
Q. What computational methods predict the compound’s electronic properties for drug design?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing carboxylic acid and bromo groups lower LUMO energy, enhancing electrophilicity.
- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to biological targets (e.g., kinase enzymes). Compare with triazole derivatives showing bioactivity .
Q. How to resolve contradictions in reported biological activity data for analogues?
- Methodological Answer :
- Meta-Analysis : Cross-reference IC values from diverse sources (e.g., triazole-thiones vs. oxadiazoles ). Account for assay variables (cell lines, incubation times).
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., MTT assays at 24/48h) and use positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies optimize solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to sodium/potassium salts (e.g., NaOH/EtOH reflux).
- Co-Solvents : Use DMSO:PBS (10:90 v/v) for aqueous compatibility. Pre-test stability via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
